molecular formula C19H19Cl2N3O2 B14004762 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride CAS No. 59897-81-3

1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride

Cat. No.: B14004762
CAS No.: 59897-81-3
M. Wt: 392.3 g/mol
InChI Key: AQYAFQAIDODLJD-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylanilino group, a dihydroimidazolyl group, and a phenylpropane-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59897-81-3

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

1-[2-(2-chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride

InChI

InChI=1S/C19H18ClN3O2.ClH/c1-13-6-5-9-15(20)18(13)22-19-21-10-11-23(19)17(25)12-16(24)14-7-3-2-4-8-14;/h2-9H,10-12H2,1H3,(H,21,22);1H

InChI Key

AQYAFQAIDODLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC2=NCCN2C(=O)CC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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